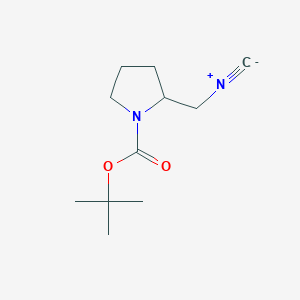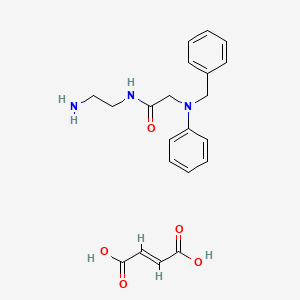![molecular formula C29H54FeN2 B12324595 carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine is a complex organometallic molecule. It features a central iron ion coordinated with a carbanide ligand, a pentaethylcyclopentane ring, and a pyrrolidinyl-substituted tetrahydrocyclopentapyridine moiety. This unique structure imparts the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine involves multiple steps:
Formation of the pentaethylcyclopentane ring: This can be achieved through the alkylation of cyclopentane with ethyl halides under Friedel-Crafts conditions.
Synthesis of the pyrrolidinyl-substituted tetrahydrocyclopentapyridine: This step involves the cyclization of appropriate precursors, such as pyrrolidine and cyclopentanone derivatives, under acidic or basic conditions.
Coordination to iron(2+): The final step involves the coordination of the synthesized organic ligands to an iron(2+) ion, typically using a salt like iron(II) chloride in a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iron center, leading to the formation of iron(3+) species.
Reduction: Reduction reactions can revert oxidized forms back to the iron(2+) state.
Substitution: The organic ligands can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halides and nucleophiles.
Major Products
Oxidation: Formation of iron(3+) complexes.
Reduction: Regeneration of the iron(2+) complex.
Substitution: Formation of new organometallic compounds with different substituents.
Scientific Research Applications
Chemistry
The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
Research has explored the compound’s potential as a therapeutic agent, particularly in targeting specific enzymes or receptors. Its ability to coordinate with biological molecules makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed to improve efficiency and selectivity in manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through its iron center, which can undergo redox reactions and coordinate with various substrates. The molecular targets include enzymes and receptors that interact with the iron ion or the organic ligands. Pathways involved often relate to electron transfer processes and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Cyclopentadienyliron dicarbonyl dimer: Features iron coordinated with cyclopentadienyl and carbonyl ligands.
Iron(II) phthalocyanine: A macrocyclic compound with iron coordinated to a phthalocyanine ring.
Uniqueness
Carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine is unique due to its combination of a carbanide ligand, a pentaethylcyclopentane ring, and a pyrrolidinyl-substituted tetrahydrocyclopentapyridine moiety. This structure imparts distinct chemical properties and reactivity, setting it apart from other iron-containing compounds.
Properties
Molecular Formula |
C29H54FeN2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine |
InChI |
InChI=1S/C15H30.C12H18N2.2CH3.Fe/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3;1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;;;/h11-15H,6-10H2,1-5H3;6-7,10-11H,1-5,8-9H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
PDLIYCHZMUEDSL-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CCC1C(C(C(C1CC)CC)CC)CC.C1CCN(C1)C2=CC=NC3C2CCC3.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


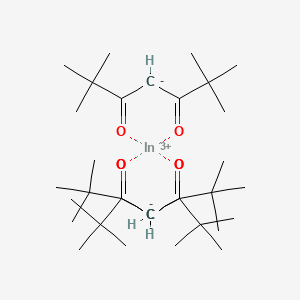
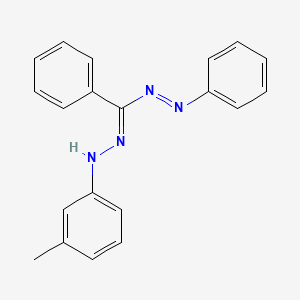

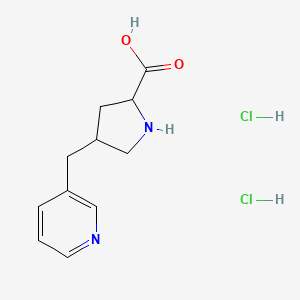
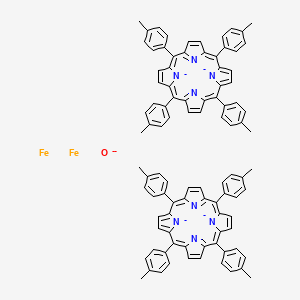
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)

![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)
